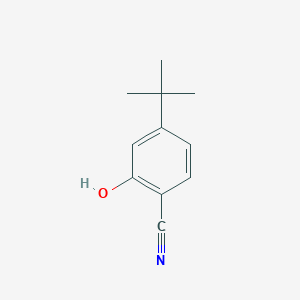

4-Tert-butyl-2-hydroxybenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNIYPZXDQTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566030 | |

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145818-28-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butyl-2-hydroxybenzonitrile: Structure, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 4-tert-butyl-2-hydroxybenzonitrile, a key chemical intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and its significant role as a scaffold in the development of novel therapeutics.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitrile moieties are prevalent in a wide array of biologically active compounds. The nitrile group, with its unique electronic properties and metabolic stability, serves as a versatile functional handle in drug design. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, and its pharmacological activity. This compound, in particular, has emerged as a valuable building block in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain therapeutics.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzonitrile featuring a sterically demanding tert-butyl group at the 4-position and a hydroxyl group at the 2-position. This specific arrangement of functional groups imparts distinct chemical characteristics that are crucial for its application in organic synthesis.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 145818-28-6 | Benchchem |

| Molecular Formula | C₁₁H₁₃NO | Benchchem |

| Molecular Weight | 175.23 g/mol | Benchchem |

| Appearance | Yellow to colorless solid | Benchchem |

| Melting Point | 130-131 °C | Benchchem |

Structural Elucidation: A Spectroscopic Overview

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.5-7.5 ppm). The hydroxyl proton will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-120 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Sharp peaks just above and below 3000 cm⁻¹.

-

C≡N stretch: A sharp, intense absorption band around 2230 cm⁻¹, which is characteristic of the nitrile functional group.[4]

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass spectrometric analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.23 g/mol ). Fragmentation patterns will likely involve the loss of a methyl group from the tert-butyl substituent, leading to a prominent peak at m/z 160.

Synthesis of this compound: A Methodological Approach

The synthesis of substituted hydroxybenzonitriles can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not widely published, a general and plausible synthetic strategy involves the formylation and subsequent conversion of a substituted phenol.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a readily available substituted phenol.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established organic chemistry principles for the synthesis of related compounds. This protocol should be considered a theoretical guide and would require optimization and validation in a laboratory setting.

Step 1: Formylation of 4-tert-butylphenol

-

To a solution of 4-tert-butylphenol in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.

-

Heat the mixture and add chloroform dropwise.

-

Reflux the reaction mixture for several hours.

-

After cooling, acidify the mixture and extract the product, 2-hydroxy-5-tert-butylbenzaldehyde, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 2: Oximation of 2-hydroxy-5-tert-butylbenzaldehyde

-

Dissolve the purified aldehyde in a solvent like ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the resulting oxime by filtration or extraction.

Step 3: Dehydration of 2-hydroxy-5-tert-butylbenzaldoxime

-

Heat the oxime with a dehydrating agent such as acetic anhydride.

-

Maintain the temperature for a specified period to ensure complete conversion to the nitrile.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product, this compound, by filtration and purify by recrystallization.

Applications and Biological Significance: A Key Intermediate for TRPV1 Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor for the synthesis of potent and selective TRPV1 antagonists.[5] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and low pH.[1][2] Its involvement in pain signaling pathways makes it an attractive target for the development of novel analgesic drugs.

The 4-tert-butylphenyl moiety is a common feature in many TRPV1 antagonists, where it often serves as a crucial component of the "C-region" of the pharmacophore, contributing to the molecule's affinity and potency.[5] The development of TRPV1 antagonists holds promise for the treatment of a variety of pain conditions, including neuropathic pain, inflammatory pain, and pain associated with osteoarthritis.[6]

Drug Development Workflow Integration

The synthesis of this compound is an early and critical step in the drug development pipeline for novel TRPV1 antagonists.

Caption: Integration of this compound synthesis in the drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its unique structural features and its role as a key building block for TRPV1 antagonists underscore its importance in the ongoing quest for novel pain therapeutics. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic approach, and its biological context, offering a valuable resource for researchers in the field. Further research into optimizing its synthesis and exploring its potential in the development of new chemical entities is warranted.

References

-

4-t-Butylbenzonitrile. NIST WebBook. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]

-

AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][4][7] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. PubMed. [Link]

-

TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. PubMed Central. [Link]

-

Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. [Link]

-

A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylbenzonitrile(4210-32-6) 1H NMR spectrum [chemicalbook.com]

- 6. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-tert-butyl-2-hydroxybenzonitrile: A Key Intermediate in Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-hydroxybenzonitrile, registered under CAS number 145818-28-6, is a specialized aromatic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique molecular architecture, featuring a phenolic hydroxyl group, a sterically bulky tert-butyl group, and a reactive nitrile moiety, establishes it as a versatile and valuable building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and handling, with a particular focus on its pivotal role as a precursor to potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a promising class of molecules for the management of neuropathic pain.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 145818-28-6 | |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Yellow to colorless solid | [1] |

| Melting Point | 130-131 °C | [1] |

| Synonyms | Benzonitrile, 4-(1,1-dimethylethyl)-2-hydroxy- |

The presence of the hydroxyl and nitrile groups provides multiple avenues for synthetic modification, while the tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipid solubility, to the final drug candidate.

Synthesis and Chemical Reactivity

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A likely approach involves the cyanation of a corresponding 4-tert-butyl-2-halophenol or the dehydration of a 4-tert-butyl-2-hydroxybenzaldoxime. The latter is a common method for the preparation of benzonitriles.

The chemical reactivity of this compound is characterized by the interplay of its three key functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can direct ortho-lithiation, providing a handle for further functionalization of the aromatic ring.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form various nitrogen-containing heterocycles.

-

Aromatic Ring: The electron-donating hydroxyl and tert-butyl groups activate the ring towards electrophilic aromatic substitution.

This trifecta of reactivity makes it a highly adaptable intermediate for building molecular complexity.

Application in Drug Discovery: A Precursor to TRPV1 Antagonists

The most prominent application of this compound is its use as a critical intermediate in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[1] The TRPV1 channel is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, capsaicin (the active component of chili peppers), and acidic conditions.[2] It is a key player in the signaling pathways of pain and inflammation, making it an attractive target for the development of novel analgesics.[2][3]

TRPV1 antagonists have shown promise in preclinical models of various pain states, including neuropathic pain, inflammatory pain, and cancer pain.[4] The 4-tert-butylphenyl moiety derived from this compound often serves as an effective "C-region" surrogate in these antagonists, contributing to their high potency and in vivo efficacy.[1]

Exemplary Synthetic Workflow for a TRPV1 Antagonist

The following diagram illustrates a conceptual synthetic pathway from this compound to a generic TRPV1 antagonist structure, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of a TRPV1 antagonist.

Experimental Protocols

General Analytical Methods

For researchers working with this compound, the following analytical techniques are essential for its characterization and quality control:

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is typically effective. A starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (typically around 254 nm and 280 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a suitable organic solvent like acetonitrile.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), aromatic protons (with splitting patterns indicative of the substitution), and the hydroxyl proton (which may be broad and its chemical shift concentration-dependent).

-

¹³C NMR: Expect signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons (including the carbon of the nitrile group), and the carbon bearing the hydroxyl group.

Biological Assay: In Vitro Evaluation of TRPV1 Antagonism using a FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the activity of TRPV1 modulators by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture a cell line stably expressing the human TRPV1 channel (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into 384-well, black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates for 60-90 minutes at 37°C to allow for dye uptake.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds (potential TRPV1 antagonists synthesized from this compound) in the assay buffer. Also prepare a positive control (a known TRPV1 antagonist, e.g., capsazepine) and a vehicle control (e.g., DMSO).

-

The FLIPR instrument will first add the antagonist compounds to the cells and incubate for a predefined period (e.g., 10-20 minutes).

4. Agonist Addition and Signal Detection:

-

Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a robust response (typically the EC₈₀).

-

The FLIPR instrument will then add the agonist to all wells and immediately begin measuring the fluorescence intensity over time.

5. Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to calcium influx through the TRPV1 channel.

-

The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal in their presence compared to the vehicle control.

-

Calculate the IC₅₀ value for each antagonist, which is the concentration that inhibits 50% of the maximum agonist-induced response.

Caption: Workflow for a FLIPR-based TRPV1 antagonist assay.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7] Avoid contact with skin and eyes.[5][6] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes.[7]

Conclusion

This compound is a key molecular scaffold with significant utility in the field of medicinal chemistry, particularly in the development of novel therapeutics for pain management. Its versatile chemical nature allows for its incorporation into a wide range of complex molecules, most notably as a precursor to potent TRPV1 antagonists. A thorough understanding of its properties, reactivity, and appropriate handling is crucial for its effective and safe use in a research and development setting. As the quest for more effective and safer analgesics continues, the importance of such well-defined chemical building blocks is poised to grow.

References

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Pharmaceuticals.

- SAFETY D

- SAFETY D

- 5-(Tert-butyl)

- SAFETY D

- FLIPR Membrane Potential Assay Kit Guide. Molecular Devices.

- Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices.

- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). ChemistryOpen.

- Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.

- Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. (2008). Journal of Medicinal Chemistry.

- TRPV1: A Potential Drug Target for Treating Various Diseases. (2012). Pharmaceuticals.

- This compound|CAS 145818-28-6. Benchchem.

Sources

- 1. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a TRPV1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 4-tert-butyl-2-hydroxybenzonitrile

This guide provides a comprehensive overview of the synthetic pathways for producing 4-tert-butyl-2-hydroxybenzonitrile, a valuable intermediate in medicinal chemistry and materials science.[1] The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic compound featuring a sterically demanding tert-butyl group, a nucleophilic hydroxyl group, and an electrophilic nitrile functionality. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a readily available substituted phenol. The general synthetic strategy involves the introduction of a formyl group ortho to the hydroxyl group, followed by conversion of the resulting aldehyde to a nitrile. This guide will detail a reliable and widely applicable synthetic route, breaking it down into two primary stages:

-

Stage 1: Formylation of 3-tert-butylphenol to yield 4-tert-butyl-2-hydroxybenzaldehyde.

-

Stage 2: Conversion of 4-tert-butyl-2-hydroxybenzaldehyde to this compound via an aldoxime intermediate.

This strategic approach allows for the controlled and efficient construction of the target molecule. The following sections will provide in-depth protocols and mechanistic insights for each stage.

Stage 1: Synthesis of 4-tert-butyl-2-hydroxybenzaldehyde via Formylation of 3-tert-butylphenol

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of 4-tert-butyl-2-hydroxybenzaldehyde, the starting material of choice is 3-tert-butylphenol. The hydroxyl group of the phenol is an activating, ortho-, para-director, and the formylation will preferentially occur at the position ortho to the hydroxyl group and para to the tert-butyl group.

Several methods exist for the formylation of phenols, with the Duff reaction and the Vilsmeier-Haack reaction being common choices.[2] Given the steric hindrance that can be a factor with tert-butylated phenols, careful selection of the formylation method is crucial.[2]

Recommended Method: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, followed by acidic hydrolysis. This method is often effective for the ortho-formylation of phenols.

Experimental Protocol: Duff Reaction for 4-tert-butyl-2-hydroxybenzaldehyde

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-tert-butylphenol | 1.0 | 150.22 | (Specify amount) |

| Hexamethylenetetramine (HMTA) | 1.5 | 140.19 | (Calculate amount) |

| Glycerol | - | 92.09 | (Specify volume) |

| Boric Acid | 0.5 | 61.83 | (Calculate amount) |

| Sulfuric Acid (conc.) | - | 98.08 | (Specify volume) |

| Water | - | 18.02 | (Specify volume) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-tert-butylphenol, hexamethylenetetramine, glycerol, and boric acid.

-

Heat the reaction mixture with stirring to 140-160 °C for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to below 100 °C and add a solution of dilute sulfuric acid.

-

Heat the mixture to reflux for 30-60 minutes to hydrolyze the intermediate imine.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-tert-butyl-2-hydroxybenzaldehyde.

Mechanistic Insights

The Duff reaction proceeds through a complex mechanism. Initially, HMTA is thought to decompose in the acidic medium to form an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of the phenol at the ortho position to form an aminomethylated intermediate. Subsequent hydrolysis of this intermediate under acidic conditions yields the desired aldehyde.

Caption: Simplified workflow of the Duff reaction for the formylation of 3-tert-butylphenol.

Stage 2: Synthesis of this compound

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A highly reliable method involves a two-step sequence: the formation of an aldoxime followed by its dehydration.

Step 1: Formation of 4-tert-butyl-2-hydroxybenzaldoxime

The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base readily affords the corresponding aldoxime.[3][4]

Experimental Protocol: Synthesis of 4-tert-butyl-2-hydroxybenzaldoxime

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-tert-butyl-2-hydroxybenzaldehyde | 1.0 | 178.23 | (Specify amount) |

| Hydroxylamine Hydrochloride | 1.1 | 69.49 | (Calculate amount) |

| Sodium Acetate or Sodium Bicarbonate | 1.2 | 82.03 or 84.01 | (Calculate amount) |

| Ethanol/Water | - | - | (Specify volume ratio) |

Procedure:

-

Dissolve 4-tert-butyl-2-hydroxybenzaldehyde in a mixture of ethanol and water in a round-bottom flask.

-

Add hydroxylamine hydrochloride and a mild base such as sodium acetate or sodium bicarbonate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-tert-butyl-2-hydroxybenzaldoxime. This product is often of sufficient purity for the next step without further purification.

Step 2: Dehydration of 4-tert-butyl-2-hydroxybenzaldoxime

The final step is the dehydration of the aldoxime to the nitrile. Various dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.[3][4] The choice of reagent can influence the reaction conditions and work-up procedure. Acetic anhydride is a common and effective choice.

Experimental Protocol: Dehydration to this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-tert-butyl-2-hydroxybenzaldoxime | 1.0 | 193.24 | (Specify amount) |

| Acetic Anhydride | 2.0-3.0 | 102.09 | (Calculate amount) |

| Pyridine (optional, as catalyst) | 0.1 | 79.10 | (Calculate amount) |

Procedure:

-

In a round-bottom flask, suspend or dissolve 4-tert-butyl-2-hydroxybenzaldoxime in acetic anhydride. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (around 140 °C) for 1-2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring to hydrolyze the excess acetic anhydride.

-

The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

-

If extracted, wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Synthetic Pathway Visualization

Caption: Overall synthetic workflow for this compound.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Expected Appearance | Melting Point (°C) | Key Spectroscopic Data |

| 4-tert-butyl-2-hydroxybenzaldehyde | White to off-white solid | 63-65 | ¹H NMR: Signals for aromatic protons, aldehyde proton (~10 ppm), hydroxyl proton, and tert-butyl protons (~1.3 ppm). IR: C=O stretch (~1650 cm⁻¹), O-H stretch. |

| 4-tert-butyl-2-hydroxybenzaldoxime | White to pale yellow solid | 145-148 | ¹H NMR: Disappearance of aldehyde proton, appearance of oxime proton (~8 ppm). IR: Disappearance of C=O stretch, appearance of C=N stretch. |

| This compound | Yellow to colorless solid | 130-131[1] | ¹H NMR: Signals for aromatic protons, hydroxyl proton, and tert-butyl protons. IR: C≡N stretch (~2230 cm⁻¹), O-H stretch. |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-stage process starting from 3-tert-butylphenol. The key transformations, namely the Duff formylation and the conversion of the resulting aldehyde to a nitrile via an oxime intermediate, are robust and scalable. Careful execution of the experimental protocols and appropriate purification techniques are essential for obtaining the target compound in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important chemical building block for their research and development endeavors.

References

-

BenchChem. The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. 5

-

BenchChem. 2-Hydroxybenzonitrile | High Purity | For Research Use. 3

-

Oriental Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. 6

-

Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. 4

-

Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

Oriental Journal of Chemistry. NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes.

-

Organic Letters. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide.

-

Wikipedia. Cyanation.

-

University of Michigan. Enantioselective cyanation of benzaldehyde. An asymmetric polymeric catalyst in a microreactor.

-

Royal Society of Chemistry. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.

-

BenchChem. This compound|CAS 145818-28-6.

-

PubMed. Highly Efficient Oxidative Cyanation of Aldehydes to Nitriles over Se,S,N-tri-Doped Hierarchically Porous Carbon Nanosheets.

-

BenchChem. Technical Support Center: Formylation of 2,6-di-tert-butylphenol.

-

ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.

-

Guidechem. What is the synthesis and application of 3-tert-Butylphenol?.

-

ChemSynthesis. 4-hydroxybenzonitrile.

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives.

-

ChemicalBook. 3-tert-Butylphenol synthesis.

-

Justia Patents. Process for the preparation of 2-hydroxybenzonitrile.

-

Google Patents. US3259646A - Process for the preparation of p-hydroxybenzonitrile.

-

ACS Publications. Organic Letters Ahead of Print.

-

Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

Sources

An In-depth Technical Guide to the Solubility of 4-tert-butyl-2-hydroxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-2-hydroxybenzonitrile (CAS 145818-28-6), a key intermediate in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. While quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information on its physicochemical properties, the influence of its functional groups, and data from analogous structures to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications. The underlying principles governing the solubility of this molecule are also discussed, providing a theoretical framework for solvent selection and process optimization.

Introduction: A Key Building Block for Novel Analgesics

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and a sterically demanding tert-butyl group, makes it a versatile precursor for the synthesis of complex molecular architectures.[1] A particularly notable application is its use as a critical starting material in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a promising class of non-opioid analgesics for the management of chronic pain.[1]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthetic chemistry. Solubility data informs crucial process parameters such as reaction kinetics, purification strategies (including recrystallization), and formulation development. This guide aims to provide a detailed understanding of these solubility characteristics for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145818-28-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Yellow to colorless solid | [1] |

| Melting Point | 130-131 °C | [1] |

| Calculated LogP | 2.56 | [2] |

The calculated LogP value of 2.56 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic phases over aqueous media. The presence of a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting nitrile group, however, imparts a degree of polarity to the molecule. This amphiphilic nature results in a nuanced solubility profile across different classes of organic solvents.

Predicted Solubility Profile in Organic Solvents

In the absence of extensive experimentally determined quantitative data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound. The molecule's solubility will be dictated by the interplay of its polar hydroxyl and nitrile groups with its nonpolar tert-butyl group and benzene ring.

Factors Influencing Solubility:

Caption: Molecular determinants of solubility for this compound.

The following table provides a predicted qualitative and semi-quantitative solubility profile in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. The overall polarity of these solvents is also favorable for solvating the polar functionalities of the molecule. |

| Aprotic Polar | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Their high polarity effectively solvates both the polar and nonpolar portions of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols and aprotic polar solvents but can still act as hydrogen bond acceptors. The nonpolar alkyl groups of the ethers will interact favorably with the tert-butyl group and benzene ring of the solute. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and cannot participate in hydrogen bonding. Their ability to dissolve the solute will primarily depend on dipole-dipole interactions and dispersion forces. Recrystallization from toluene-methylene chloride has been reported for the related compound p-hydroxybenzonitrile, suggesting some solubility.[3] |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of these solvents will have favorable π-π stacking interactions with the benzene ring of the solute. However, their nonpolar nature will be less effective at solvating the polar hydroxyl and nitrile groups. |

| Nonpolar | Hexane, Cyclohexane | Low | These solvents lack any significant polarity and cannot form hydrogen bonds. The energy required to break the crystal lattice of the solid solute is unlikely to be compensated by the weak van der Waals interactions with these solvents. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This method ensures that an equilibrium between the solid solute and the solvent is achieved.

Workflow for Isothermal Shake-Flask Solubility Determination:

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its physicochemical properties and the application of fundamental solubility principles allow for a reliable prediction of its behavior in a variety of organic solvents. This technical guide provides a framework for this understanding and, critically, a detailed experimental protocol for the generation of precise solubility data. For researchers and professionals in drug development, this information is essential for optimizing the synthesis, purification, and formulation of this important TRPV1 antagonist precursor, ultimately facilitating the advancement of novel pain therapeutics.

References

-

Organic Syntheses. Org. Synth. 2021, 98, 1-15. [Link]

-

PubChem. 4-tert-Butylbenzonitrile. [Link]

-

PubChem. 4-tert-Butyl-2-hydroxybenzaldehyde. [Link]

-

ResearchGate. tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. [Link]

- Google Patents.

- Google Patents. Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

- Google Patents.

- Google Patents. Method for preparing o(p)-hydroxybenzonitrile.

-

PubChem. 3-(tert-Butyl)-2-hydroxybenzonitrile. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

National Institutes of Health. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2006/0149093 A1. [Link]

- Google Patents.

-

ChemSrc. 4-(TERT-BUTYL)-2-HYDROXYBENZONITRILE | CAS#:145818-28-6. [Link]

-

ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

-

ResearchGate. Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. [Link]

-

ACS Publications. Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-tert-butyl-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-hydroxybenzonitrile is a substituted aromatic nitrile of significant interest in medicinal and advanced organic chemistry. Its molecular architecture, featuring a phenolic hydroxyl group, a sterically bulky tert-butyl group, and an electrophilic nitrile moiety, presents a versatile scaffold for synthetic transformations. This compound serves as a critical intermediate in the development of novel therapeutics, notably as a precursor for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are targets for managing neuropathic pain.[1] The strategic placement of its functional groups allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex molecules. The hydroxyl group can participate in cyclization reactions or direct ortho-lithiation, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in the construction of nitrogen-containing heterocycles.[1]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, with a particular focus on its melting and boiling points. Understanding these fundamental properties is paramount for its purification, handling, and application in synthetic protocols.

Core Physicochemical Data

The accurate determination of physicochemical properties is the foundation of chemical characterization. For this compound, these properties dictate its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 145818-28-6 | [1] |

| Appearance | Yellow to colorless solid | [1] |

| Melting Point | 130-131 °C | [1] |

| Boiling Point | Not experimentally determined (see Section 3.2 for protocol) |

Experimental Determination of Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and identity. A sharp melting point range, typically within 1-2°C, suggests a high degree of purity. Conversely, a broad melting range often indicates the presence of impurities.

Determination of Melting Point

The melting point of this compound can be precisely determined using the capillary tube method with a calibrated melting point apparatus.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain a rough estimate.

-

Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20°C below the expected melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

As the boiling point of this compound has not been reported in the literature, its experimental determination is necessary. The micro boiling point method is a suitable technique for this purpose, requiring only a small amount of the substance.

The micro boiling point method is advantageous when dealing with limited sample quantities, a common scenario in research and development. This technique relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the cessation of bubble evolution from a capillary tube and the subsequent entry of the liquid into the capillary upon cooling, a precise boiling point can be determined.

-

Apparatus Assembly:

-

Attach a small test tube containing approximately 0.2-0.5 mL of this compound to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate). The heat should be applied gradually and evenly.

-

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

-

Cooling and Measurement:

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, with a focus on its melting and boiling points. The established melting point of 130-131 °C serves as a crucial parameter for identification and purity assessment.[1] While the boiling point has not been previously reported, this guide offers a robust and validated experimental protocol for its determination using the micro boiling point method. The successful characterization of these fundamental properties is essential for the effective utilization of this versatile compound in research and drug development.

References

-

JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

Sources

Spectroscopic Signature of 4-tert-butyl-2-hydroxybenzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-tert-butyl-2-hydroxybenzonitrile (CAS No. 145818-28-6), a key intermediate in medicinal chemistry, particularly in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[1] While direct, publicly available experimental spectra for this specific compound are not readily found, this document, grounded in fundamental principles of spectroscopy and comparative data from analogous structures, offers a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals in the characterization and quality control of this and structurally related compounds.

Introduction: The Structural and Analytical Significance of this compound

This compound is a substituted aromatic nitrile featuring a sterically demanding tert-butyl group, a phenolic hydroxyl group, and a nitrile functionality. This unique combination of functional groups makes it a versatile building block in organic synthesis. The accurate characterization of this molecule is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, connectivity, and mass, ensuring its identity and purity.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this compound. We will present predicted data in a clear, tabular format and provide detailed, step-by-step protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The signals will correspond to the protons of the tert-butyl group, the aromatic ring, and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| tert-Butyl Protons (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons. |

| Aromatic Proton (H-3) | ~6.9 | Doublet | 1H | This proton is ortho to the hydroxyl group and will be shielded. It will appear as a doublet due to coupling with H-5. |

| Aromatic Proton (H-5) | ~7.3 | Doublet of Doublets | 1H | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| Aromatic Proton (H-6) | ~7.5 | Doublet | 1H | This proton is ortho to the nitrile group, which is electron-withdrawing, causing a downfield shift. It will be a doublet due to coupling with H-5. |

| Hydroxyl Proton (-OH) | 5.0 - 7.0 | Broad Singlet | 1H | The chemical shift of the phenolic proton is concentration and solvent dependent and will appear as a broad singlet that can be exchanged with D₂O. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display distinct signals for each of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Methyl Carbons (-C(C H₃)₃) | ~31 | The three equivalent methyl carbons of the tert-butyl group. |

| Quaternary Carbon (-C (CH₃)₃) | ~35 | The quaternary carbon of the tert-butyl group. |

| C-2 (ipso-OH) | ~160 | The carbon attached to the hydroxyl group will be significantly deshielded. |

| C-4 (ipso-t-butyl) | ~155 | The carbon bearing the tert-butyl group will also be deshielded. |

| C-1 (ipso-CN) | ~105 | The carbon attached to the nitrile group will appear at a relatively upfield position for a substituted aromatic carbon. |

| C-3 | ~115 | Aromatic carbon ortho to the hydroxyl group. |

| C-5 | ~125 | Aromatic carbon. |

| C-6 | ~132 | Aromatic carbon ortho to the nitrile group. |

| Nitrile Carbon (-C N) | ~118 | The nitrile carbon will have a characteristic chemical shift in this region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently agitate the tube to ensure complete dissolution of the sample.

-

For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C≡N, and C=C bonds.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds in the tert-butyl group. |

| C≡N Stretch (nitrile) | 2220 - 2240 | Strong, Sharp | A very characteristic and easily identifiable peak for the nitrile group. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the benzene ring. |

| C-O Stretch (phenolic) | 1200 - 1260 | Strong | Stretching of the carbon-oxygen bond of the phenol. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal after the measurement.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula of this compound is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol .

| m/z | Proposed Fragment | Significance |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. This is a very common and expected fragmentation for tert-butyl substituted compounds. |

| 118 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: Workflow for GC-MS data acquisition.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in scientific research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized protocols for data acquisition. By understanding the expected spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the integrity and reproducibility of their work.

References

Sources

The Strategic deployment of 4-tert-butyl-2-hydroxybenzonitrile in Modern Medicinal Chemistry

Abstract

The confluence of a sterically influential tert-butyl group, a reactive phenolic hydroxyl, and a versatile nitrile moiety within the compact framework of 4-tert-butyl-2-hydroxybenzonitrile presents a compelling scaffold for contemporary drug discovery. This technical guide delineates the strategic value of this molecule, moving beyond its established role as a synthetic intermediate to explore its broader potential in medicinal chemistry. We will dissect the molecule's inherent chemical attributes, propose detailed synthetic pathways for its derivatization, and explore its application in the design of targeted therapeutics, with a primary focus on Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism and emerging opportunities in oncology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage the unique properties of this promising chemical entity.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

The pursuit of novel chemical entities with desirable pharmacological profiles is the cornerstone of medicinal chemistry. The this compound scaffold has emerged as a molecule of significant interest due to its unique combination of functional groups that impart favorable physicochemical and biological properties. The bulky tert-butyl group can enhance metabolic stability and membrane permeability, while the phenolic hydroxyl and nitrile groups offer multiple avenues for chemical modification and interaction with biological targets.[1]

This guide will provide an in-depth exploration of the medicinal chemistry applications of this compound, with a particular emphasis on its role in the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammation pathways. Furthermore, we will delve into the burgeoning potential of this scaffold in the design of antiproliferative agents, highlighting the versatility of the benzonitrile motif in modern drug development.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a molecule's physicochemical properties is paramount for its successful development as a therapeutic agent. While experimental data for this compound is not extensively published, we can infer its characteristics based on its structural components.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 175.23 g/mol | - |

| Melting Point | 130-131 °C | A crystalline solid at room temperature.[1] |

| pKa | ~8-9 | The phenolic hydroxyl group is acidic, but its acidity is likely modulated by the electron-withdrawing nitrile group and the electron-donating tert-butyl group. |

| logP | ~3.0-3.5 | The lipophilic tert-butyl group is expected to contribute to a moderate-to-high octanol-water partition coefficient, suggesting good membrane permeability. |

| Solubility | Low in water, soluble in organic solvents | The hydrophobic nature of the tert-butyl group and the aromatic ring will limit aqueous solubility. |

Proposed Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, starting from the commercially available 4-tert-butylphenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-butylphenol

-

Paraformaldehyde

-

Magnesium chloride

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Hydroxylamine hydrochloride

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Ortho-formylation of 4-tert-butylphenol

-

To a solution of 4-tert-butylphenol (1 equivalent) in anhydrous acetonitrile, add paraformaldehyde (2 equivalents), magnesium chloride (1.2 equivalents), and triethylamine (2.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield 2-hydroxy-5-tert-butylbenzaldehyde.

Step 2: Oximation of 2-hydroxy-5-tert-butylbenzaldehyde

-

Dissolve 2-hydroxy-5-tert-butylbenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding aldoxime.

Step 3: Dehydration of the Aldoxime to the Nitrile

-

To a solution of the aldoxime (1 equivalent) in acetic anhydride (5-10 equivalents), add a catalytic amount of sodium acetate.

-

Heat the mixture to reflux (approximately 140 °C) for 1-2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water with vigorous stirring.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structural features allow for its application in several therapeutic areas.

TRPV1 Antagonists for Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin.[2] Antagonists of TRPV1 are therefore of significant interest for the treatment of a variety of pain conditions, including neuropathic and inflammatory pain. The this compound moiety has been identified as a key component in the "A-region" of several classes of potent TRPV1 antagonists.[3][4]

The diagram below illustrates the general pharmacophore model for a class of TRPV1 antagonists, highlighting the position of the this compound scaffold.

Experimental Protocol: In Vitro TRPV1 Antagonist Assay (Calcium Influx)

Objective: To determine the potency of a test compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Capsaicin (agonist)

-

Test compound (e.g., a derivative of this compound)

-

Positive control antagonist (e.g., capsazepine)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound or control antagonist for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Injection and Data Acquisition: Inject a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the increase in fluorescence in response to capsaicin for each well. Determine the percent inhibition of the capsaicin response by the test compound at each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Emerging Potential in Oncology: Antiproliferative Agents

The benzonitrile scaffold is present in a number of approved and investigational anticancer drugs.[5] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Recent studies have shown that derivatives of benzonitrile exhibit potent antiproliferative activity against various cancer cell lines.[6][7]

While specific studies on the antiproliferative effects of this compound derivatives are limited, the structural alerts within the molecule suggest several potential mechanisms of action, including:

-

Kinase Inhibition: The scaffold could be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.[5]

-

Tubulin Polymerization Inhibition: Certain benzonitrile-containing compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: The phenolic hydroxyl group could be involved in interactions that trigger apoptotic pathways.

The following workflow outlines a general approach for the initial screening of this compound derivatives for antiproliferative activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 4-tert-butyl-2-hydroxybenzonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 4-tert-butyl-2-hydroxybenzonitrile Derivatives

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be derivatized to interact with a wide range of biological targets—is a cornerstone of efficient drug discovery. The this compound core represents one such scaffold of growing importance. Its structure is deceptively simple, yet it combines three key functional groups that impart significant chemical versatility and biological potential: a phenolic hydroxyl group, a sterically influential tert-butyl group, and an electrophilic nitrile moiety.[1] This unique combination allows for targeted modifications, making it a valuable precursor for creating diverse libraries of complex molecules.[1][2]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of activities to explore the causality behind experimental design, the intricacies of structure-activity relationships (SAR), and the practical methodologies required to validate the biological potential of these promising derivatives. We will dissect their synthesis, explore their multifaceted biological activities—from antimicrobial to anti-inflammatory and anticancer—and provide the detailed protocols necessary for their evaluation.

Synthetic Strategies: Crafting the Molecular Toolkit

The therapeutic potential of any scaffold is unlocked through its synthetic accessibility and the ease with which it can be diversified. Derivatives of this compound can be synthesized and modified through several established organic chemistry pathways. The core functional groups provide multiple handles for reaction.

-

Hydroxyl Group Functionalization: The phenolic hydroxyl group is readily alkylated or acylated to form a wide array of ethers and esters, respectively. These modifications can dramatically alter the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor, thereby influencing its interaction with biological targets.

-

Nitrile Group Transformations: The nitrile group is a versatile precursor. It can be reduced to a primary amine, which can then be further derivatized, or hydrolyzed to a carboxylic acid.[1][2] It can also be used to construct various nitrogen-containing heterocycles, significantly expanding the chemical space of the derivatives.[1] The Ritter reaction, for instance, can be modified to convert nitriles into N-tert-butyl amides, which are themselves valuable in pharmaceuticals.[3]

-

Aromatic Ring Substitution: While the existing substituents direct reactivity, further electrophilic or nucleophilic aromatic substitution can introduce additional functional groups onto the benzene ring, fine-tuning the electronic and steric properties of the molecule.

Below is a generalized workflow illustrating the synthetic diversification of the core scaffold.

Caption: Generalized synthetic workflow for diversifying the this compound scaffold.

Key Biological Activities and Mechanisms of Action

The true value of the this compound scaffold lies in the broad spectrum of biological activities exhibited by its derivatives. The sterically hindered phenol motif is a well-known pharmacophore, and its combination with other functional groups leads to potent and often selective biological effects.

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Derivatives of this scaffold have demonstrated significant anti-inflammatory potential, primarily through the modulation of the arachidonic acid cascade.

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of key enzymes responsible for producing pro-inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: Certain derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins (PGs). By blocking this pathway, these compounds can reduce pain, swelling, and other hallmarks of inflammation.[2]

-

Lipoxygenase (LOX) Inhibition: Some analogs also inhibit 5-lipoxygenase (5-LOX), the enzyme that produces leukotrienes, another class of potent inflammatory mediators.[2] Dual inhibition of both COX and LOX pathways is a highly sought-after therapeutic profile, as it may offer broader efficacy and a better safety profile compared to traditional NSAIDs.[4]

-

Cytokine Reduction: In vivo studies have shown that potent derivatives can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as downstream mediators like Prostaglandin E2 (PGE2).[5]